Tert-butyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate
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Overview
Description
Tert-butyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate typically involves the reaction of tert-butyl bromoacetate with 5-amino-1,3,4-thiadiazole-2-thiol. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography to ensure the purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitrogen atoms in the thiadiazole ring, potentially leading to the formation of amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Tert-butyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiadiazole derivatives have shown efficacy, such as cancer and bacterial infections.
Industry: It is used in the development of corrosion inhibitors and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
- 2-Amino-5-tert-butyl-1,3,4-thiadiazole
- 2-Amino-5-methyl-1,3,4-thiadiazole
- 2-Amino-5-phenyl-1,3,4-thiadiazole
Comparison: Tert-butyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate is unique due to the presence of the tert-butyl ester group, which can influence its solubility, reactivity, and biological activity. Compared to other thiadiazole derivatives, this compound may exhibit different pharmacokinetic properties and interactions with molecular targets, making it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
tert-butyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2S/c1-8(2,3)13-6(12)4-5-10-11-7(9)14-5/h4H2,1-3H3,(H2,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLIXZNYHCNNJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=NN=C(S1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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